Solanocapsine (CAS 639-86-1) is a specialized steroidal alkaloid characterized by a unique 16,23-epoxy-16,28-seco-5alpha-solanidan framework featuring a primary 3-amino group and a hemiketal function [1]. Primarily isolated from Solanum pseudocapsicum, it serves as a high-value precursor in medicinal chemistry and pharmacognosy. Decomposing at 222 °C, solanocapsine offers distinct synthetic advantages over standard spirosolanes due to its reactive amine groups [2]. Its primary procurement value lies in its role as a versatile, easily functionalized scaffold for synthesizing highly potent acetylcholinesterase (AChE) inhibitors and targeted cytotoxic agents, streamlining downstream drug discovery workflows.
Substituting solanocapsine with more common steroidal alkaloids, such as solasodine or solanidine, fundamentally disrupts downstream synthetic workflows[1]. Solasodine features a spiroaminoketal system and lacks the highly reactive primary 3-amino group present on the A-ring of solanocapsine [2]. This structural deficit means that generic substitutes cannot undergo direct, single-step N-alkylation or acylation to form hybrid molecules without complex preliminary functionalization. Furthermore, solanocapsine’s primary amine allows it to readily form a moderately water-soluble hydrochloride salt, simplifying aqueous formulation for biological assays—an advantage lost when substituting with highly lipophilic standard spirosolanes[1].
Solanocapsine serves as a highly effective precursor for neurodegenerative disease therapeutics. While the parent compound exhibits an intrinsic AChE IC50 of 3.22 µM, its 3-amino group allows for direct derivatization into hybrid molecules (e.g., quinoline hybrids). These synthesized derivatives achieve an IC50 of 90 nM against AChE, demonstrating a massive increase in potency compared to standard controls like tacrine [1].
| Evidence Dimension | AChE Inhibition Potency (IC50) |
| Target Compound Data | Solanocapsine derivative: 90 nM |
| Comparator Or Baseline | Parent Solanocapsine: 3.22 µM |
| Quantified Difference | Derivatization yields a ~35-fold increase in AChE inhibition potency. |
| Conditions | In vitro Acetylcholinesterase (AChE) inhibition assay |
The accessible 3-amino group allows straightforward chemical modification, making solanocapsine an ideal procurement choice for combinatorial library generation in Alzheimer's disease research.
Unlike standard spirosolane alkaloids such as solasodine, which suffer from poor aqueous solubility and require complex glycosylation or harsh solvents for dissolution, solanocapsine features a primary amine that can be directly protonated. This allows the formation of a moderately water-soluble hydrochloride salt, significantly improving its handling and bioavailability profiles for in vivo testing [1].
| Evidence Dimension | Aqueous Solubility Profile |
| Target Compound Data | Solanocapsine: Forms moderately water-soluble hydrochloride salt |
| Comparator Or Baseline | Solasodine: Poor aqueous solubility, requires glycosylation |
| Quantified Difference | Direct HCl protonation enables aqueous formulation without complex excipients. |
| Conditions | Standard pharmaceutical formulation conditions |
Simplifies formulation workflows and eliminates the need for complex solubilizing excipients during downstream biological assays.
Solanocapsine serves as a viable starting material for synthesizing targeted anti-tumor agents. Specific methylation of the parent compound yields O-methylsolanocapsine, which demonstrates strong in vitro cytotoxicity against HeLa cervical cancer cell lines, achieving an IC50 of 34.65 µg/mL via SRB assay and 39.90 µg/mL via MTT assay[1].
| Evidence Dimension | Cytotoxicity (IC50) against HeLa cells |
| Target Compound Data | O-methylsolanocapsine: 34.65 µg/mL (SRB assay) |
| Comparator Or Baseline | Untreated control baseline |
| Quantified Difference | Demonstrates specific, quantifiable dose-dependent cell viability reduction. |
| Conditions | 72-hour in vitro assay on HeLa cell lines |
Validates solanocapsine as a proven starting scaffold for developing targeted anti-tumor derivatives, justifying its procurement for oncology research pipelines.
Due to its reactive 3-amino group, solanocapsine is the optimal procurement choice for synthesizing highly potent, dual-binding acetylcholinesterase (AChE) inhibitors (e.g., quinoline hybrids) used in Alzheimer's disease drug discovery [1].
Solanocapsine serves as a foundational scaffold for developing cytotoxic derivatives, such as O-methylsolanocapsine, which are utilized in targeted in vitro screening against human cervical cancer (HeLa) cell lines [2].
The ability of solanocapsine to form a moderately water-soluble hydrochloride salt makes it highly suitable for high-throughput biological screening and in vivo testing where the use of harsh organic solvents must be minimized[3].